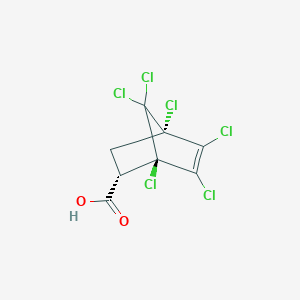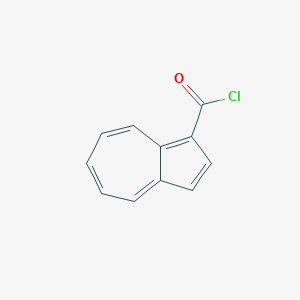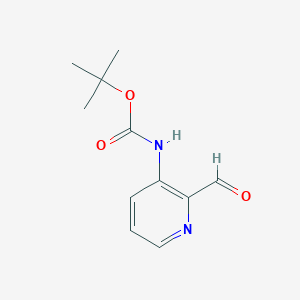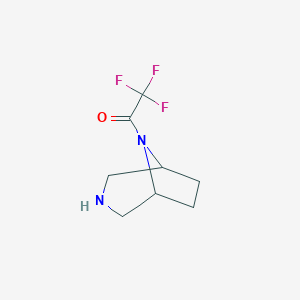
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, also known as Endrin, is a highly toxic pesticide that was widely used in the United States from the 1950s until it was banned in 1984. This compound is classified as a persistent organic pollutant (POP) and is known to have harmful effects on both human health and the environment. In
Applications De Recherche Scientifique
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been extensively studied for its toxicological effects on both humans and animals. It has been shown to have harmful effects on the nervous system, liver, and kidneys. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been found to be a carcinogen and mutagen in animal studies.
Mécanisme D'action
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid acts as a neurotoxin by binding to the GABA-A receptor in the central nervous system, leading to the inhibition of neurotransmitter release. This results in seizures, convulsions, and ultimately, death.
Effets Biochimiques Et Physiologiques
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects on both humans and animals. It has been found to cause liver damage, kidney damage, and neurological damage. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been linked to cancer and reproductive problems.
Avantages Et Limitations Des Expériences En Laboratoire
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic compound that requires careful handling and disposal. It is commonly used in laboratory experiments to study its toxicological effects on various organisms. However, due to its harmful nature, the use of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid in laboratory experiments is limited.
Orientations Futures
There are several future directions for the study of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. One area of research is the development of safer and more effective pesticides to replace 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. Another area of research is the development of treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning in humans and animals. Additionally, further studies are needed to fully understand the long-term effects of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid exposure on human health and the environment.
Conclusion:
In conclusion, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic pesticide that has been banned in the United States due to its harmful effects on human health and the environment. Although its use has been discontinued, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid remains a significant environmental pollutant that requires further study. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, we can work towards developing safer and more effective pesticides and treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning.
Méthodes De Synthèse
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is synthesized by the reaction of hexachlorocyclopentadiene with acrolein in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a complex process that requires careful handling due to its highly toxic nature.
Propriétés
Numéro CAS |
115565-70-3 |
|---|---|
Nom du produit |
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid |
Formule moléculaire |
C8H4Cl6O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
(1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16)/t2-,6-,7+/m0/s1 |
Clé InChI |
UZNJCXPVWJLOQY-CFHWFIACSA-N |
SMILES isomérique |
C1[C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES canonique |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
Synonymes |
1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid HBHECA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)





![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)



